5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

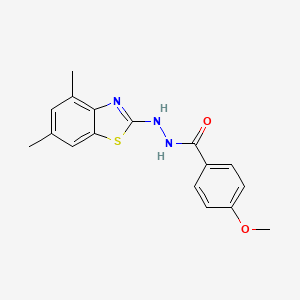

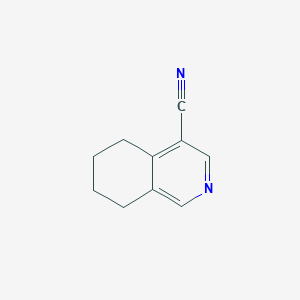

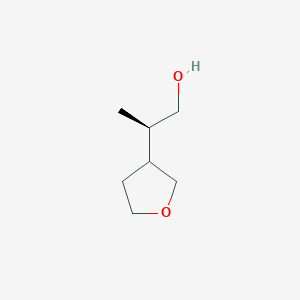

5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile is a chemical compound with the CAS Number: 4695-90-3 . It has a molecular weight of 158.2 and its IUPAC name is 5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile . The compound is in powder form .

Synthesis Analysis

The synthesis of this compound involves the reaction of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal . Depending on the reaction conditions, this transformation leads to different results . When the starting reagents are refluxed without a solvent, 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is formed . Refluxing in benzene leads to 2-cyano-3-(dimethylamino)prop-2-enethioamide .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h6-7H,1-4H2 . The InChI key is VJLKUUUZAYFPAY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 158.2 .Wissenschaftliche Forschungsanwendungen

Green Chemistry and Bioactive Molecule Compatibility

5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile derivatives, like THNDC and THIDC, are synthesized using an environmentally friendly technique that involves grinding under a mortar and pestle. This process aligns with green chemistry principles and allows the creation of bioactive molecules with good compatibility. The physicochemical, pharmacokinetic, drug-like properties, and therapeutic friendliness of these compounds are computed, supporting their potential in medicinal applications (Damera & Pagadala, 2023).

Precursors for Alkaloid Synthesis

1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles, a closely related compound, serve as starting materials for synthesizing various alkaloids. They facilitate the introduction of acid-sensitive protecting groups for phenolic hydroxy functions, which is significant in the field of organic chemistry and drug synthesis (Liermann & Opatz, 2008).

Synthesis of Morphlinotetrahydrothieno[2,3-c]Isoquinolines

1-Morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been synthesized and used as a starting material for producing various thienotetrahydroisoquinolines. These compounds have potential applications in medicinal chemistry (El-Dean, Radwan, & Zaki, 2008).

Novel Heterocyclic Systems

Synthesis of 1-hydrazinyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles has led to the creation of new heterocyclic systems like triazoloisoquinolines. These findings are significant in the development of new compounds with potential biological activities (Paronikyan et al., 2019).

Synthesis of Quinoline Derivatives

5,6,7,8-Tetrahydroquinoline-3-carbonitrile derivatives are synthesized using a green method involving bleaching earth clay and PEG-400. This represents a step towards sustainable chemistry practices (Mogle et al., 2015).

Antimicrobial Activity

Some derivatives of tetrahydroisoquinoline-4-carbonitrile have been evaluated for antimicrobial activity. This research contributes to the ongoing search for new antimicrobial agents (Kamal, Radwan, & Zaki, 2011).

Insecticidal Applications

Isoquinoline derivatives have been synthesized and evaluated for their insecticidal properties, providing valuable insights for agricultural applications (Bakhite et al., 2022).

Wirkmechanismus

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level .

Result of Action

It is known that the compound has some antimicrobial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile . .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h6-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLKUUUZAYFPAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=NC=C2C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2403788.png)

![Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2403790.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2403794.png)

![5-Fluoro-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2403796.png)

![N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2403803.png)

![Ethyl 4-({[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B2403805.png)